4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Beta-1 Adrenoceptor Radioligand Binding Assay COS-7 Cell Line

Standard beta-blockers exhibit rapid dissociation and competitive antagonism, limiting their utility in receptor occupancy studies. 2-Debenzoyl rac Bopindolol (18-502) provides a validated solution. • pA₂ 9.53 (β₁) & 9.48 (β₂)-superior to propranolol and pindolol. • Noncompetitive antagonism with exceptionally slow receptor dissociation. • High β₃-AR affinity, ideal for lipolysis, thermogenesis & bladder relaxation assays. QC-certified reference standard. Global shipping for R&D.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 23869-98-9
Cat. No. B032156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
CAS23869-98-9
Synonyms18-502
21-009
4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole
4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole, (+-)-isomer
indole-2,4-methylaminopropoxy-N-tert-butyl tartrate
SAN 21009
Sandoz-21-009
SDZ 21-009
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
InChIInChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
InChIKeyBGQHPLYSXBZMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole: Bopindolol Active Metabolite for Beta-Adrenoceptor Research


4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (CAS 23869-98-9), also designated as 18-502, is the primary active metabolite of the beta-blocker prodrug bopindolol [1]. It functions as a non-selective beta-adrenoceptor antagonist with high affinity for β1-, β2-, and β3-adrenergic receptor subtypes [2]. Its chemical identity is confirmed by its IUPAC name, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, and it has a molecular weight of 276.37 g/mol [3]. This compound is utilized as a reference standard in pharmacological studies and is crucial for understanding the in vivo activity of bopindolol.

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole: Superiority Over Standard Beta-Blockers


Direct substitution of this compound with other beta-blockers like propranolol, pindolol, or even the parent prodrug bopindolol will lead to divergent experimental outcomes. The quantifiable differentiation lies in its superior binding affinity for specific beta-adrenoceptor subtypes, its noncompetitive antagonism profile at higher concentrations, and its exceptionally slow dissociation kinetics from the receptor [1]. These properties, established in multiple comparative studies using radioligand binding assays and isolated tissue preparations, distinguish it as a unique tool for probing prolonged receptor occupancy or for models where a standard competitive antagonist yields insufficient blockade [2].

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole: Quantitative Comparison Evidence


Enhanced β1-Adrenoceptor Binding Affinity vs. Bopindolol

In a direct comparative study using COS-7 cell membranes transiently expressing human β1-adrenoceptors, 18-502 demonstrated a pKi of 9.38 ± 0.31, which is significantly higher than that of the parent prodrug bopindolol (7.44 ± 0.12) and other clinically relevant beta-blockers like pindolol (8.17 ± 0.15) and propranolol (9.02 ± 0.04) [1]. Its affinity was nearly two orders of magnitude greater than bopindolol's.

Beta-1 Adrenoceptor Radioligand Binding Assay COS-7 Cell Line

Superior Functional Antagonism vs. Co-Metabolite 20-785

A direct comparison of the two major active metabolites of bopindolol in isolated guinea-pig atria revealed a stark contrast in functional potency. 18-502 exhibited pA2 values of 9.53 (inotropic) and 9.48 (chronotropic), whereas the co-metabolite 20-785 had significantly lower pA2 values of 7.44 and 7.58, respectively [1]. This represents a potency difference of over two orders of magnitude.

Beta-Adrenoceptor Antagonism Functional Assay Isolated Guinea-Pig Atria

Noncompetitive Antagonism and Slow Receptor Dissociation

Unlike the classic competitive antagonists pindolol and propranolol, which produce parallel rightward shifts in agonist concentration-response curves that are fully reversible upon washout, 18-502 acts as a noncompetitive antagonist that slowly dissociates from the receptor. At concentrations of 10⁻⁸ and 10⁻⁷ mol/L, 18-502 reduced the maximum inotropic response to isoprenaline, an effect not observed with pindolol or propranolol [1]. The slow dissociation results in a sustained blockade even after washout, quantified by a pD₂' value of 7.67 at 0 min post-washout [2].

Noncompetitive Antagonism Slow Dissociation Sustained Receptor Blockade

High β3-Adrenoceptor Affinity vs. Bopindolol

In a study assessing binding to human β3-adrenoceptors expressed in COS-7 cells, 18-502 demonstrated a pKi of 8.03, which was the highest among the tested non-selective antagonists. This value is notably higher than that of the parent prodrug bopindolol (pKi = 6.99) and the widely used antagonist propranolol (pKi = 7.70) [1].

Beta-3 Adrenoceptor Binding Affinity COS-7 Cells

Higher Potency for Sustained Receptor Blockade vs. Bopindolol

In washout experiments, 18-502 demonstrated a rightward shift of the isoprenaline concentration-response curve at a concentration of 10⁻⁹ mol/L, whereas the parent drug bopindolol required a concentration of 10⁻⁸ mol/L to achieve a comparable effect [1]. This indicates that 18-502 is approximately 10-fold more potent than bopindolol in producing a sustained, slowly reversible blockade.

Sustained Blockade Potency Residual Inhibition

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole: Validated Application Scenarios


High-Affinity Radioligand for β-AR Binding Assays

Procurement is indicated for laboratories performing radioligand binding assays to characterize β-adrenoceptor subtypes. Its exceptionally high affinity for β1- and β3-ARs, as demonstrated in COS-7 cell membranes, makes it a superior non-selective tool for displacement studies or receptor quantification [1]. Using 18-502 can provide clearer binding windows compared to lower-affinity ligands like pindolol or atenolol.

Benchmark for Long-Acting Beta-Blocker Formulations

For pharmaceutical R&D focused on creating long-acting beta-blockers, 18-502 serves as a critical benchmark due to its slow dissociation kinetics and noncompetitive antagonism profile [2]. Its ability to maintain receptor blockade after washout provides a quantifiable standard for evaluating new chemical entities intended for once-daily dosing or for achieving prolonged therapeutic effects.

Reference Standard for Bopindolol Pharmacokinetics

As the primary active metabolite responsible for bopindolol's in vivo beta-blocking activity, this compound is an essential reference standard for analytical method development and validation in pharmacokinetic studies [3]. Quantifying 18-502 plasma levels is crucial for establishing bioequivalence of bopindolol formulations or for investigating drug-drug interactions affecting its metabolic pathway.

Probing β3-Adrenoceptor Roles in Metabolic and Cardiovascular Research

Given its high affinity for the β3-AR subtype, which surpasses that of propranolol and the parent drug, this compound is a valuable pharmacological tool for probing β3-mediated responses in tissues relevant to lipolysis, thermogenesis, or bladder relaxation [4]. It allows for more selective interrogation of β3 pathways when used in conjunction with selective β1/β2 antagonists.

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